molecular formula C16H18 B8653059 1,1'-Biphenyl, 2,2',4,6-tetramethyl- CAS No. 89970-02-5

1,1'-Biphenyl, 2,2',4,6-tetramethyl-

Cat. No. B8653059
CAS RN: 89970-02-5
M. Wt: 210.31 g/mol
InChI Key: LKNANEBKEYKHMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-Biphenyl, 2,2',4,6-tetramethyl- is a useful research compound. Its molecular formula is C16H18 and its molecular weight is 210.31 g/mol. The purity is usually 95%.
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properties

CAS RN

89970-02-5

Molecular Formula

C16H18

Molecular Weight

210.31 g/mol

IUPAC Name

1,3,5-trimethyl-2-(2-methylphenyl)benzene

InChI

InChI=1S/C16H18/c1-11-9-13(3)16(14(4)10-11)15-8-6-5-7-12(15)2/h5-10H,1-4H3

InChI Key

LKNANEBKEYKHMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(C=C(C=C2C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The general procedure described in Example 3 was used with 2-bromo-mesitylene (0.153 mL, 1.00 mmol), 2-methylphenylboronic acid (203 mg, 1.50 mmol), Pd(OAc)2 (4.5 mg, 0.020 mmol, 2 mol %), sodium 2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl-3′-sulfonate (20.0 mg, 0.040 mmol, 4 mol %), K2CO3 (276 mg, 2.00 mmol), water (1.5 mL), 22 h, room temperature. The product was isolated as a colorless oil (197 mg, 94%). 1H NMR (400 MHz, CDCl3) δ: 7.30-7.19 (m, 3H), 7.05-7.00 (m, 1H), 6.92 (s, 2H), 2.30 (2, 3H), 1.99 (s, 3H), 1.89 (s, 6H). 13C NMR (125 MHz, CDCl3) δ: 140.9, 138.2, 136.4, 136.0, 135.9, 130.0, 129.2, 128.1, 127.1, 126.2, 21.4, 20.6, 19.9.
Quantity
0.153 mL
Type
reactant
Reaction Step One
Quantity
203 mg
Type
reactant
Reaction Step One
Name
Quantity
276 mg
Type
reactant
Reaction Step One
Quantity
4.5 mg
Type
catalyst
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Yield
94%

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